4-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one
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Overview
Description
4-{1-[3-(DIMETHYLAMINO)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-PHENYLPYRROLIDIN-2-ONE is a complex organic compound that features a benzodiazole ring fused with a pyrrolidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[3-(DIMETHYLAMINO)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-PHENYLPYRROLIDIN-2-ONE typically involves multiple steps, starting with the preparation of the benzodiazole core. This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The pyrrolidinone moiety is then introduced via a nucleophilic substitution reaction, where the benzodiazole intermediate reacts with a suitable pyrrolidinone precursor .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-{1-[3-(DIMETHYLAMINO)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-PHENYLPYRROLIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzodiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Toluene, dimethylformamide (DMF), and ethanol are commonly used solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .
Scientific Research Applications
4-{1-[3-(DIMETHYLAMINO)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-PHENYLPYRROLIDIN-2-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its benzodiazole moiety.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{1-[3-(DIMETHYLAMINO)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-PHENYLPYRROLIDIN-2-ONE involves its interaction with specific molecular targets. The benzodiazole ring can intercalate with DNA, disrupting its function and leading to potential anti-cancer effects. Additionally, the compound may inhibit certain enzymes or receptors, modulating biological pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Dimethylaminopropylamine (DMAPA): A related compound used in the synthesis of surfactants and other chemicals.
N,N-Dimethyl-1,3-propanediamine: Another similar compound with applications in organic synthesis.
Uniqueness
4-{1-[3-(DIMETHYLAMINO)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-PHENYLPYRROLIDIN-2-ONE is unique due to its combined benzodiazole and pyrrolidinone structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, setting it apart from simpler analogs .
Properties
Molecular Formula |
C22H26N4O |
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Molecular Weight |
362.5 g/mol |
IUPAC Name |
4-[1-[3-(dimethylamino)propyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C22H26N4O/c1-24(2)13-8-14-25-20-12-7-6-11-19(20)23-22(25)17-15-21(27)26(16-17)18-9-4-3-5-10-18/h3-7,9-12,17H,8,13-16H2,1-2H3 |
InChI Key |
MWFUZMUCRNDLGV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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